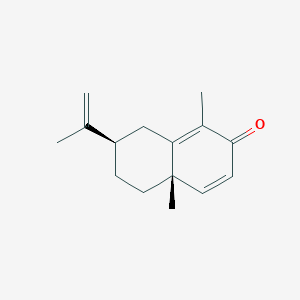

1,2-Dehydro-alpha-cyperone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Dehydro-alpha-cyperone is a sesquiterpenoid compound found in the fructus of Cyperus rotundus . It is known for its cholesterol-lowering effects and its ability to decrease reactive oxygen species and cellular inflammation . This compound has garnered interest due to its potential therapeutic applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dehydro-alpha-cyperone can be synthesized through the oxidation of alpha-cyperone. One method involves the use of 2,3-dichloro-5,6-dicyanobenzoquinone in refluxing dioxane for 45 hours . This reaction converts alpha-cyperone to this compound.

Industrial Production Methods

the extraction from natural sources like Cyperus rotundus remains a viable method for obtaining this compound .

Chemical Reactions Analysis

Photochemical Rearrangement to Hydroazulene Derivatives

1,2-Dehydro-α-cyperone undergoes stereospecific photochemical rearrangement under acidic conditions to form bicyclic hydroazulene derivatives. This reaction is pivotal for synthesizing sesquiterpenoids with hydroazulenic skeletons.

Reaction Conditions and Outcomes:

Mechanistic Insights :

-

The reaction proceeds via a suprafacial -sigmatropic shift, retaining stereochemistry at key centers (e.g., C-1, C-4a, and C-7) .

-

Acidic conditions stabilize intermediates and prevent epimerization at C-1, confirmed by optical rotatory dispersion (ORD) data .

Stereochemical Specificity

The photochemical rearrangement is stereospecific, preserving the absolute configuration of the starting material. For example:

-

(-)-7-epi-α-cyperone (VI) rearranges to (+)-7-epi-α-cyperone-derived hydroazulene (VII) with retained stereochemistry at C-4a and C-7 .

-

Optical Rotatory Dispersion (ORD) Data :

Stereochemical Comparison:

| Property | Compound V (from α-cyperone) | Compound VII (from 7-epi-α-cyperone) |

|---|---|---|

| C-1 Configuration | R | R |

| C-4a Configuration | S | S |

| C-7 Configuration | R | R |

Reaction with Dehydrogenation Agents

1,2-Dehydro-α-cyperone can be synthesized via dehydrogenation of α-cyperone using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ):

Stability and Epimerization Risks

Despite acidic reaction conditions, epimerization at C-1 is minimal due to:

Scientific Research Applications

1,2-Dehydro-alpha-cyperone has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other sesquiterpenoids.

Biology: Studied for its effects on cellular inflammation and reactive oxygen species.

Medicine: Potential therapeutic applications in lowering cholesterol and treating neurodegenerative diseases

Industry: Used in the formulation of various products due to its bioactive properties.

Mechanism of Action

1,2-Dehydro-alpha-cyperone exerts its effects by inhibiting the activity of the enzyme lipoprotein lipase and increasing the production of high-density lipoproteins . It also decreases reactive oxygen species and cellular inflammation, which contributes to its therapeutic potential . The compound activates the Nrf2 pathway, which plays a crucial role in reducing oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Alpha-cyperone: The parent compound from which 1,2-dehydro-alpha-cyperone is derived.

Beta-cyperone: Another sesquiterpenoid with similar structural features.

Solavetivone: A sesquiterpene isolated from Lycium chinense.

Uniqueness

This compound is unique due to its specific bioactive properties, such as its ability to lower cholesterol and reduce oxidative stress . Its mechanism of action involving the Nrf2 pathway also sets it apart from other similar compounds .

Properties

CAS No. |

17081-85-5 |

|---|---|

Molecular Formula |

C15H20O |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

(4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-2-one |

InChI |

InChI=1S/C15H20O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h6,8,12H,1,5,7,9H2,2-4H3/t12-,15+/m1/s1 |

InChI Key |

YFZICPBAKZACEG-DOMZBBRYSA-N |

Isomeric SMILES |

CC1=C2C[C@@H](CC[C@]2(C=CC1=O)C)C(=C)C |

Canonical SMILES |

CC1=C2CC(CCC2(C=CC1=O)C)C(=C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.